molecular formula C12H12N2O4 B3085163 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152540-16-3

5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3085163
CAS RN: 1152540-16-3
M. Wt: 248.23 g/mol
InChI Key: WQYRQAVCFMRHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with dimethoxyphenyl groups, often involves the Suzuki–Miyaura coupling reaction . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Scientific Research Applications

Overview of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, including compounds like 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid, serve as significant scaffold structures in heterocyclic compounds due to their wide range of biological activities. These derivatives are known for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these compounds involves various methods, highlighting their versatility and applicability in medicinal chemistry. This makes them a focal point for many scientists exploring new treatments and drug formulations (Cetin, 2020).

Pyranopyrimidine Scaffolds: A Broader Perspective

5H-Pyrano[2,3-d]pyrimidine scaffolds, closely related to pyrazole derivatives, underscore the broader synthetic and bioavailability applications of compounds structurally similar to 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid. These scaffolds have been intensively investigated due to their broad range of applicability in medicinal and pharmaceutical industries, demonstrating the structural and functional versatility of pyrazole-derived compounds (Parmar, Vala, & Patel, 2023).

Anticancer Applications

The exploration into pyrazoline derivatives, including pyrazole carboxylic acid compounds, reveals their significant potential as anticancer agents. Various synthetic strategies have been developed to harness the biological effects of these compounds, indicating a promising area of research for novel anticancer treatments. This highlights the compound's potential in developing treatments targeting cancer, showcasing the critical role of such derivatives in pharmaceutical research (Ray et al., 2022).

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(10(5-7)18-2)11-9(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRQAVCFMRHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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